molecular formula C15H9FN2O2S B2485116 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207026-39-8

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2485116
CAS No.: 1207026-39-8
M. Wt: 300.31
InChI Key: GYFLROZQIQBBHO-UHFFFAOYSA-N
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Description

8-Fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound featuring a benzo[b][1,4]thiazine core with a 1,1-dioxide sulfone moiety. Key structural elements include:

  • Phenyl group at the 4-position, contributing to lipophilicity and π-π stacking interactions.
  • Cyanide group at the 2-position, acting as an electron-withdrawing group that may influence reactivity and binding affinity.

This compound is part of a broader class of 1,4-benzothiazine 1,1-dioxides, which are studied for their antimicrobial, antiparasitic, and anti-inflammatory activities .

Properties

IUPAC Name

8-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2S/c16-13-7-4-8-14-15(13)21(19,20)12(9-17)10-18(14)11-5-2-1-3-6-11/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFLROZQIQBBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the ring expansion of 2-aminobenzothiazoles with terminal alkynes under metal-organic framework catalysis . This method utilizes a copper-organic framework as a heterogeneous catalyst, which allows the reaction to proceed under mild conditions with high efficiency. The reaction conditions include the use of 5 mol% of the catalyst, 20 mol% of cesium carbonate, and 3 equivalents of di-tert-butyl peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of metal-organic frameworks and other catalytic systems in large-scale synthesis could be explored to optimize the production process. The scalability of the synthetic route involving copper-organic frameworks suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The presence of the sulfur atom in the thiazine ring allows for oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications, including:

    Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

    Biology: In biological research, this compound can be used as a tool to study the mechanisms of action of thiazine derivatives and their effects on cellular processes.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and catalysts for industrial applications.

Mechanism of Action

The mechanism of action of 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
8-Fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide 8-F, 4-Ph, 2-CN C₁₅H₉FN₂O₂S 300.31 High electronegativity; potential antimicrobial activity
N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide 2,4-diF-Ph, 4-CH₃, 3-O, 2-CONH C₁₆H₁₂F₂N₂O₄S 366.34 Carboxamide group; enhanced solubility and hydrogen-bonding capacity
Octahydro-2H-benzo[b][1,4]thiazine 1,1-dioxide Saturated core C₈H₁₅NO₂S 189.27 Reduced aromaticity; increased flexibility and stability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione Triazole core, sulfonyl groups Varies ~450–500 Hybrid structure with dual sulfone and triazole moieties

Key Observations :

  • Electron-withdrawing groups (e.g., -CN, -F) improve metabolic stability but may reduce solubility .
  • Saturated analogs (e.g., octahydro derivatives) exhibit lower molecular weights and increased conformational flexibility .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s C≡N stretch appears at ~2200 cm⁻¹, absent in carboxamide analogs . Sulfone S=O vibrations are consistent across derivatives (~1250–1300 cm⁻¹) .
  • NMR Data : Aromatic protons in the target compound resonate at δ 7.2–8.1 ppm, while saturated analogs (e.g., ) show upfield shifts (δ 1.5–3.0 ppm) for aliphatic protons.

Biological Activity

8-Fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiazine core with a fluorine substituent and a carbonitrile group. The synthesis of such compounds often involves multi-step reactions that allow for the introduction of various functional groups, enhancing their biological properties.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazine compounds can inhibit the proliferation of cancer cell lines. In vitro assays have demonstrated that this compound has potential cytotoxic effects against various tumor types, with IC50 values indicating effective concentrations for inhibiting cancer cell growth.

Cell Line IC50 (µM) Activity
HCC8276.26 ± 0.33High antitumor activity
NCI-H3586.48 ± 0.11High antitumor activity

Antimicrobial Activity

The antimicrobial efficacy of benzothiazine derivatives has been documented against both Gram-positive and Gram-negative bacteria. The compound was evaluated using broth microdilution methods against Staphylococcus aureus and Escherichia coli, yielding promising results that suggest its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies reveal that it can modulate inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the inflammatory response.

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit bacterial growth by disrupting cellular processes.

Case Studies

Several studies have reported on the biological activities of similar compounds within the benzothiazine class:

  • Anticancer Study : A study involving a series of synthesized benzothiazine derivatives demonstrated their ability to inhibit cell growth in various cancer lines, highlighting structure-activity relationships that could inform future drug design.
  • Antimicrobial Evaluation : Another research effort focused on the synthesis and testing of thiazine derivatives against resistant strains of bacteria, noting significant activity that underscores the importance of this class in combating antibiotic resistance.
  • Inflammation Modulation : Research has also pointed towards the potential of these compounds in treating inflammatory diseases by targeting specific pathways involved in inflammation.

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